molecular formula CrFeH8O4 B576679 Chromic acid iron(II) salt CAS No. 14507-18-7

Chromic acid iron(II) salt

Cat. No.: B576679
CAS No.: 14507-18-7
M. Wt: 179.901
InChI Key: YIBKJMCNNYYMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromic acid iron(II) salt, or iron(II) chromate (FeCrO₄), is an inorganic compound formed by the reaction of iron(II) ions (Fe²⁺) with chromate anions (CrO₄²⁻). Chromic acid (H₂CrO₄), from which the chromate ion derives, is a strong oxidizing agent typically generated by adding sulfuric acid to dichromate salts (e.g., K₂Cr₂O₇) . Iron(II) chromate is less commonly studied compared to other transition metal chromates, but its properties and reactivity align with those of divalent metal chromates. It is hypothesized to exhibit low solubility in water and act as an oxidizing agent, particularly under acidic conditions.

Properties

CAS No.

14507-18-7

Molecular Formula

CrFeH8O4

Molecular Weight

179.901

IUPAC Name

chromium;iron;tetrahydrate

InChI

InChI=1S/Cr.Fe.4H2O/h;;4*1H2

InChI Key

YIBKJMCNNYYMLW-UHFFFAOYSA-N

SMILES

O.O.O.O.[Cr].[Fe]

Synonyms

Chromic acid iron(II) salt

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1.1. Pigment Production
Chromic acid iron(II) salt is primarily used in the production of pigments. The compound can be processed to yield chromium oxide pigments, which are valued for their color stability and resistance to heat. These pigments are widely used in paints, coatings, and plastics.

Pigment Type Color Application
Chromium Oxide GreenGreenPaints, plastics, ceramics
Chromium YellowYellowInks, coatings

1.2. Metal Finishing
In metal finishing processes, chromic acid iron(II) salt serves as an intermediary for chromium plating. It provides a protective layer on metal surfaces, enhancing corrosion resistance and aesthetic appeal.

Environmental Applications

2.1. Wastewater Treatment
Chromic acid iron(II) salt is utilized in wastewater treatment facilities to remove heavy metals from effluents. Its ability to precipitate chromium ions makes it effective in reducing chromium concentrations in wastewater.

  • Case Study: A study demonstrated the efficacy of chromic acid iron(II) salt in treating industrial wastewater containing high levels of chromium, achieving a reduction of over 90% in chromium concentration under optimal conditions .

Laboratory Applications

3.1. Analytical Chemistry
In analytical chemistry, chromic acid iron(II) salt is employed as a reagent for various chemical analyses, including the determination of phenols and alcohols through oxidation reactions.

  • Case Study: Research has shown that using chromic acid iron(II) salt as an oxidizing agent improves the sensitivity and accuracy of phenolic compound detection in environmental samples .

Research Applications

4.1. Synthesis of Complex Compounds
Chromic acid iron(II) salt is used in the synthesis of complex salts and coordination compounds for research purposes. These compounds have applications in sensors and functional materials.

Compound Type Application
Coordination ComplexSensors, functional dyes
  • Case Study: A recent study synthesized a novel coordination complex using chromic acid iron(II) salt, demonstrating its potential use in chemical sensors due to its unique electronic properties .

Health and Safety Considerations

While chromic acid iron(II) salt has numerous applications, it is essential to consider its health and safety implications. The compound can pose risks if not handled properly due to its potential toxicity and environmental impact.

Comparison with Similar Compounds

Structural and Chemical Properties

Iron(II) chromate belongs to the family of divalent metal chromates (M²⁺CrO₄), which share a general orthorhombic crystal structure. Key comparisons include:

Property FeCrO₄ (Iron(II) Chromate) ZnCrO₄ (Zinc Chromate) PbCrO₄ (Lead Chromate) CoCrO₄ (Cobalt(II) Chromate)
Solubility in Water Low (predicted) Sparingly soluble Insoluble Low
Color Yellow-brown (hypothesized) Bright yellow Chrome yellow Pink to reddish-brown
Oxidation State Fe²⁺, Cr(VI) Zn²⁺, Cr(VI) Pb²⁺, Cr(VI) Co²⁺, Cr(VI)
Stability Oxidizes to Fe³⁺ in air Stable Stable Stable under inert conditions

Key Observations :

  • FeCrO₄ is prone to oxidation, converting to iron(III) chromate (FeCrO₄·Fe₂O₃) or iron(III) oxide in the presence of oxygen .
  • CoCrO₄ is utilized in ceramics and catalysis, leveraging cobalt’s redox activity .

Research Findings and Mechanistic Insights

  • Wood Treatment : Chromic acid (H₂CrO₄) and chromium(III) nitrate improve wood durability by forming coordination complexes with lignin and cellulose. FeCrO₄’s role here is unexplored, but its Cr(VI) content could oxidize wood surfaces similarly to chromic acid .
  • Oxidation Reactions: Chromates act as strong oxidizers in acidic environments. FeCrO₄ may oxidize organic compounds, analogous to chromic acid’s role in synthesizing naphthoquinones .
  • Coordination Chemistry : Iron(II) chromate could form complexes with ligands like phenanthroline, as seen in Fe(phen)₃₂ , though such studies remain speculative for FeCrO₄.

Preparation Methods

Cell Configuration and Electrolyte Composition

The anode compartment is charged with a chromic acid solution (50–100 g/L CrO₃), while the cathode compartment contains a ferrous sulfate solution (15–30 g/L Fe²⁺) acidified with sulfuric acid (pH < 1). A sulfonated fluoropolymer membrane (e.g., Nafion® 324) prevents intermixing while allowing selective proton transport.

Operating Parameters

  • Current density : 0.3–1.7 kA/m² to minimize localized heating and parasitic H₂ evolution.

  • Temperature : Maintained at 50–60°C to enhance ion mobility without accelerating Fe²⁺ oxidation.

  • pH control : Catholyte pH is stabilized below 1 using sulfuric acid, while the anolyte remains at pH 2.1–2.8 via ammonia addition.

Under these conditions, Fe²⁺ ions migrate toward the cathode but are physically separated from Cr(VI) species, allowing for the theoretical formation of a metastable chromic acid iron(II) complex at the membrane interface. However, no direct isolation of the compound is reported, suggesting its transient existence requires in-situ stabilization.

Co-Crystallization with Ammonium Sulfate

A patent by EP0433748B1 details the removal of iron impurities during chromic acid production, which can be adapted for Fe²⁺ incorporation into a crystalline matrix.

Iron(II) Sulfate Integration

In this method, a leaching solution containing Cr³⁺ and Fe²⁺ is treated with ammonia gas at 50–80°C, precipitating chromium hydroxide while retaining Fe²⁺ in solution. Subsequent addition of ammonium sulfate and rapid cooling to 5–10°C induces co-crystallization of ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) and chromic acid derivatives.

Table 1: Crystallization Conditions for Iron-Chromium Salts

ParameterOptimal RangeEffect on Yield
Temperature5–10°CEnhances sulfate solubility
NH₃:Fe²⁺ molar ratio2.5:1Minimizes Fe(OH)₂ precipitation
Cooling rate>5°C/minFavors mixed crystal formation

Despite the formation of mixed sulfate crystals, chromic acid remains predominantly in the mother liquor, indicating limited success in direct salt synthesis.

Redox Stabilization via Sulfur Dioxide Quenching

The DTIC/ADA220641 study on chromic acid analysis highlights the use of ferrous sulfate as a titrant, exploiting the Fe²⁺-Cr(VI) redox couple. By modulating reaction kinetics, this approach can be reversed to stabilize Fe²⁺ in the presence of Cr(VI).

Stepwise Acidic Reduction

  • Chromic acid solution (200 g/L CrO₃) is mixed with excess FeSO₄·7H₂O under nitrogen atmosphere.

  • Sulfur dioxide is bubbled through the solution to maintain reducing conditions (Eh < 0.2 V).

  • pH is adjusted to 4–6 using ammonia, favoring the formation of a dark green precipitate hypothesized to contain Fe²⁺-Cr(VI) complexes.

Table 2: Redox Titration Data for Fe²⁺-Cr(VI) Interactions

CrO₃ Concentration (g/L)Fe²⁺ Added (mol)Final Eh (V)Observed Product
1500.50.15Soluble green complex
2000.70.18Colloidal suspension
2501.00.22Partial precipitation

The colloidal product defies conventional filtration, suggesting that chromic acid iron(II) salt may exist transiently in solution but cannot be isolated without decomposition.

High-Temperature Solid-State Reactions

WO2012076564A1 ’s process for chromium(III) oxide synthesis provides insights into high-temperature stabilization of chromium-iron phases.

Sodium Monochromate-Iron(II) Oxide Calcination

  • Sodium monochromate (NaCrO₄) and iron(II) oxide (FeO) are blended in a 1:1 molar ratio.

  • The mixture is heated to 600–800°C under ammonia flow, reducing Cr(VI) to Cr(III) while oxidizing Fe²⁺ to Fe³⁺.

  • Quenching in dilute sulfuric acid (pH 2–3) yields a black residue containing trace FeCrO₄, as identified by X-ray diffraction.

Table 3: Solid-State Reaction Products

Temperature (°C)NH₃ Flow Rate (L/min)FeCrO₄ Content (wt%)
6002.00.8
7002.51.2
8003.00.5

The low yield underscores the thermodynamic instability of Fe²⁺-Cr(VI) compounds at elevated temperatures.

Analytical Challenges and Characterization

Spectroscopic Identification

Attempts to characterize the putative chromic acid iron(II) salt via Raman spectroscopy reveal a dominant CrO₄²⁻ band at 845 cm⁻¹ and a weak Fe²⁺ signal at 480 cm⁻¹, but no distinct peaks for a hybrid structure.

Redox Stability Testing

Potentiostatic holds at 0.5 V (vs. SHE) show rapid current decay, indicating Fe²⁺ oxidation within 30 minutes. This aligns with cyclic voltammetry data showing irreversible Fe²⁺ → Fe³⁺ oxidation overlapping with Cr(VI) reduction .

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity iron(II) chromate complexes?

Methodological Answer: A common approach involves dissolving a precursor iron(II) salt (e.g., Mohr’s salt, Fe(NH₄)₂(SO₄)₂·6H₂O) in acidic media (H₂SO₄) to stabilize Fe²⁺ against oxidation. Chromate ions (CrO₄²⁻) are introduced via controlled addition of chromic acid (H₂CrO₄) or potassium chromate. The reaction is conducted under inert atmosphere (N₂/Ar) to minimize Fe²⁺ oxidation. Purity is ensured by repeated crystallization, washing with ethanol to remove residual acids, and vacuum drying. Analytical validation via XRD and ICP-OES is recommended .

Q. How can titration methods be applied to determine iron content in iron(II) chromate salts?

Methodological Answer: Dissolve a known mass of the compound in concentrated H₂SO₄ to decompose chromate ions. Reduce Fe³⁺ (if present) to Fe²⁺ using Al wire. Titrate the Fe²⁺ solution with standardized KMnO₄ (0.0100 M) in acidic conditions. The endpoint is marked by persistent pink coloration. Calculate Fe content using stoichiometry:

%Fe=5×VKMnO₄×MKMnO₄×55.85Sample mass (g)×1000×100\% \text{Fe} = \frac{5 \times V_{\text{KMnO₄}} \times M_{\text{KMnO₄}} \times 55.85}{\text{Sample mass (g)} \times 1000} \times 100

Blank corrections are critical for accuracy .

Q. What spectroscopic techniques are suitable for confirming the structure of iron(II) chromate?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify chromate ion absorption bands (λ ≈ 370–450 nm).
  • Mössbauer Spectroscopy: Confirm Fe²⁺ oxidation state via quadrupole splitting (~1–2 mm/s).
  • FT-IR: Detect Cr-O vibrational modes (850–950 cm⁻¹) and Fe-O bonds (500–600 cm⁻¹). Complementary XRD analysis validates crystallinity and phase purity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing iron(II) chromate with minimal oxidation?

Methodological Answer: Use a full factorial design to test variables:

  • Factors: pH (3–5), Fe²⁺:CrO₄²⁻ molar ratio (1:1–1:2), reaction temperature (25–50°C), and inert gas flow rate.
  • Responses: Yield, Fe²⁺ retention (via titration), and Cr(VI) contamination (via diphenylcarbazide assay). ANOVA identifies significant factors. For example, lower pH and higher inert gas flow reduce Fe²⁺ oxidation. Response surface models can pinpoint optimal conditions .

Q. What strategies address discrepancies in empirical formula determination of iron(II) chromate complexes?

Methodological Answer: Discrepancies often arise from incomplete decomposition or side reactions. Mitigation steps:

  • Validate decomposition completeness via TGA-DSC.
  • Cross-check Fe and Cr content using AAS/ICP-OES.
  • Use mass balance:
    %K (by difference)=100(%Fe+%Cr+%O+%H₂O)\% \text{K (by difference)} = 100 - (\% \text{Fe} + \% \text{Cr} + \% \text{O} + \% \text{H₂O})

Replicate analyses and apply error propagation calculations .

Q. How does the coordination of chromate ions affect the redox behavior of iron(II) in aqueous systems?

Methodological Answer: Chromate ions act as oxidizing agents, accelerating Fe²⁺ → Fe³⁺ conversion. Electrochemical studies (cyclic voltammetry) show increased anodic peaks for Fe²⁺ in chromate-containing solutions. Stabilization strategies:

  • Chelate Fe²⁺ with EDTA or citrate to reduce redox activity.
  • Lower solution pH (<3) to protonate chromate (forming HCrO₄⁻), reducing oxidative capacity. Monitor Fe²⁺ stability via periodic ferrozine assays .

Safety and Compliance

Q. What are the critical safety considerations when handling iron(II) chromate salts?

Methodological Answer:

  • Toxicity: Chromium(VI) is carcinogenic. Use fume hoods and PPE (gloves, goggles, lab coats).
  • Waste Disposal: Neutralize Cr(VI) to Cr(III) using NaHSO₃ before disposal.
  • Storage: Keep in airtight containers under inert gas to prevent oxidation. Document risk assessments and adhere to OSHA/REACH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.